(R)-1-(Thiophen-3-yl)ethan-1-amine
Overview
Description
®-1-(Thiophen-3-yl)ethan-1-amine is a chiral amine compound featuring a thiophene ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Thiophen-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce an ethanamine group. This can be achieved through various methods, such as
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(Thiophen-3-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: Employing catalysts to facilitate the hydrogenation process.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-1-(Thiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amine group to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Secondary and Tertiary Amines: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
Chemistry
®-1-(Thiophen-3-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine
The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, ®-1-(Thiophen-3-yl)ethan-1-amine is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Thiophen-3-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
Thiophene-2-amine: A related compound with the amine group attached at a different position on the thiophene ring.
2-(Thiophen-3-yl)ethan-1-amine: A structural isomer with the ethanamine group attached at a different position.
Uniqueness
®-1-(Thiophen-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and isomers.
Properties
IUPAC Name |
(1R)-1-thiophen-3-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCGQPCMPZULFH-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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